molecular formula C18H11Br2N3O4 B11545569 4-bromo-2-({(E)-2-[(5-bromo-3-pyridyl)carbonyl]hydrazono}methyl)phenyl 2-furoate

4-bromo-2-({(E)-2-[(5-bromo-3-pyridyl)carbonyl]hydrazono}methyl)phenyl 2-furoate

Cat. No.: B11545569
M. Wt: 493.1 g/mol
InChI Key: GMGNPCIBRZDYEU-LSFURLLWSA-N
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Description

4-bromo-2-({(E)-2-[(5-bromo-3-pyridyl)carbonyl]hydrazono}methyl)phenyl 2-furoate is a complex organic compound that features a combination of brominated aromatic rings, a hydrazone linkage, and a furoate ester. Compounds like this are often of interest in various fields of chemistry and biology due to their potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-({(E)-2-[(5-bromo-3-pyridyl)carbonyl]hydrazono}methyl)phenyl 2-furoate typically involves multi-step organic reactions. A common approach might include:

    Bromination: Introduction of bromine atoms to the aromatic rings using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Hydrazone Formation: Reaction of a carbonyl compound (such as an aldehyde or ketone) with hydrazine or a substituted hydrazine to form the hydrazone linkage.

    Esterification: Formation of the furoate ester through the reaction of a carboxylic acid (furoic acid) with an alcohol or phenol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazone linkage or the furoate ester.

    Reduction: Reduction reactions could target the brominated aromatic rings or the hydrazone linkage.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at the brominated positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles/electrophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

4-bromo-2-({(E)-2-[(5-bromo-3-pyridyl)carbonyl]hydrazono}methyl)phenyl 2-furoate could have a range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its potential pharmacological activities, such as anti-inflammatory or anticancer properties.

    Industry: Use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Potential mechanisms could include:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways Involved: Modulation of signaling pathways, such as those involved in cell growth or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-({(E)-2-[(5-bromo-3-pyridyl)carbonyl]hydrazono}methyl)phenyl 2-furoate: can be compared with other brominated aromatic compounds or hydrazone derivatives.

    Unique Features: The combination of brominated aromatic rings, hydrazone linkage, and furoate ester may confer unique chemical and biological properties.

Highlighting Uniqueness

    Chemical Properties: Unique reactivity due to the presence of multiple functional groups.

    Biological Activities: Potential for unique interactions with biological targets due to its specific structure.

Properties

Molecular Formula

C18H11Br2N3O4

Molecular Weight

493.1 g/mol

IUPAC Name

[4-bromo-2-[(E)-[(5-bromopyridine-3-carbonyl)hydrazinylidene]methyl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C18H11Br2N3O4/c19-13-3-4-15(27-18(25)16-2-1-5-26-16)11(6-13)9-22-23-17(24)12-7-14(20)10-21-8-12/h1-10H,(H,23,24)/b22-9+

InChI Key

GMGNPCIBRZDYEU-LSFURLLWSA-N

Isomeric SMILES

C1=COC(=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC(=CN=C3)Br

Canonical SMILES

C1=COC(=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC(=CN=C3)Br

Origin of Product

United States

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